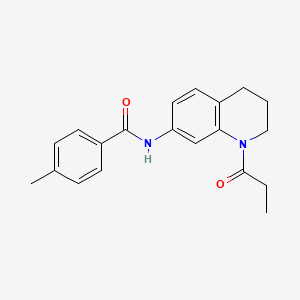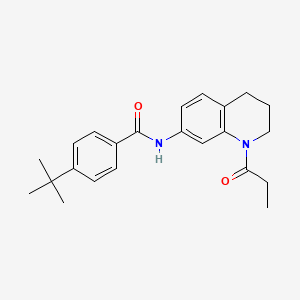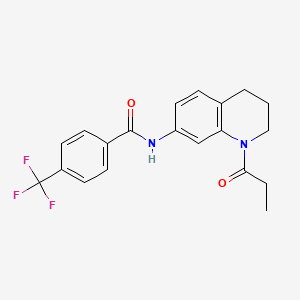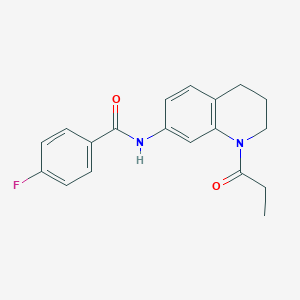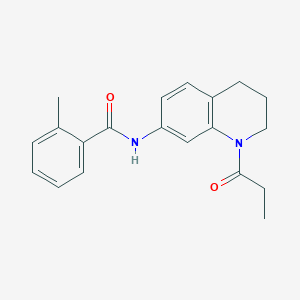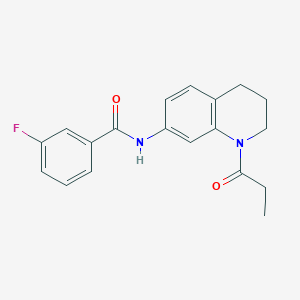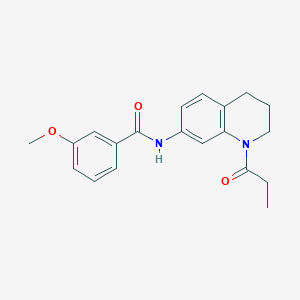
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (MPTQ) is a type of amide, a compound that contains a carbonyl group linked to an amino group. It is a chemical derivative of quinoline, a heterocyclic organic compound with a fused benzene ring and a pyridine ring. MPTQ has been studied for its potential applications in scientific research, particularly in biomedical fields. In
科学研究应用
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its potential applications in scientific research, particularly in biomedical fields. It has been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins and other inflammatory compounds. Inhibition of COX-2 may have potential therapeutic applications in the treatment of inflammation and pain. 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has also been studied for its ability to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme may have potential therapeutic applications in the treatment of neurological disorders.
作用机制
The exact mechanism of action of 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is still unknown, but it is believed to involve the inhibition of enzymes. It is believed that 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide binds to the active sites of enzymes, such as COX-2 and acetylcholinesterase, and prevents them from functioning normally. This leads to the inhibition of the production of prostaglandins and other inflammatory compounds, as well as the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been found to have antioxidant and anti-apoptotic effects. In addition, it has been found to have potential therapeutic applications in the treatment of cancer.
实验室实验的优点和局限性
The main advantage of using 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in lab experiments is that it is relatively simple and cost-effective to synthesize. In addition, it is relatively safe and non-toxic, making it ideal for use in laboratory settings. The main limitation is that the exact mechanism of action is still unknown, so it is difficult to predict its effects in certain situations.
未来方向
There are a number of potential future directions for research into 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. These include further studies on its mechanism of action, as well as studies on its potential therapeutic applications in different diseases and disorders. Additionally, studies could be done to investigate the potential of 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide as a drug delivery system or as an adjuvant to other drugs. Finally, studies could be done to investigate the potential of 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide to interact with other compounds and its potential to be used in combination therapies.
合成方法
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is synthesized from the reaction of quinoline, 1-propanoyl chloride, and methyl iodide. The quinoline and 1-propanoyl chloride are reacted in the presence of a base, such as sodium hydroxide, to form the amide. The amide is then reacted with methyl iodide to form 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. This synthesis method has been used by many researchers in the past and is relatively simple and cost-effective.
属性
IUPAC Name |
3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19(23)22-11-5-8-15-9-10-17(13-18(15)22)21-20(24)16-7-4-6-14(2)12-16/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAUJOUIKDCLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







